molecular formula C6H10F3N B13535763 1-(3,3,3-Trifluoropropyl)cyclopropan-1-amine

1-(3,3,3-Trifluoropropyl)cyclopropan-1-amine

Cat. No.: B13535763
M. Wt: 153.15 g/mol
InChI Key: PZCODLUKHJGRAB-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)cyclopropan-1-amine is a chemical compound with the molecular formula C6H10F3N It is characterized by the presence of a cyclopropane ring substituted with a trifluoropropyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoropropyl)cyclopropan-1-amine typically involves the reaction of cyclopropanone derivatives with trifluoropropylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the compound to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,3-Trifluoropropyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)cyclopropan-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It can be used in the development of new materials or as an intermediate in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,3,3-Trifluoropropyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group may influence the compound’s reactivity and binding affinity to various receptors or enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    1-(3,3,3-Trifluoropropyl)cyclopropan-1-amine hydrochloride: A hydrochloride salt form of the compound with similar properties.

    This compound derivatives: Various derivatives with modifications to the trifluoropropyl or cyclopropane groups.

Uniqueness: this compound is unique due to its specific structural features, such as the trifluoropropyl group, which imparts distinct chemical and physical properties. These properties may differentiate it from other similar compounds and make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

1-(3,3,3-trifluoropropyl)cyclopropan-1-amine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)4-3-5(10)1-2-5/h1-4,10H2

InChI Key

PZCODLUKHJGRAB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCC(F)(F)F)N

Origin of Product

United States

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